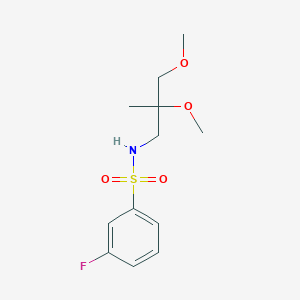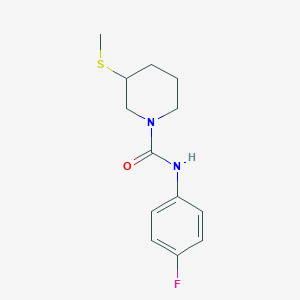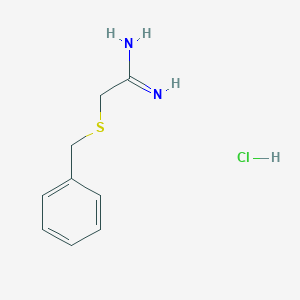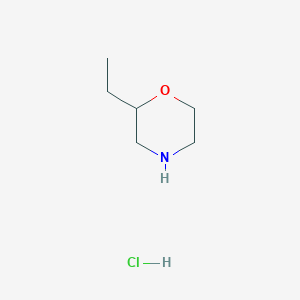![molecular formula C12H20O2 B2458039 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane CAS No. 2248320-60-5](/img/structure/B2458039.png)
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane is a complex organic compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spiro structure, which involves two or more rings sharing a single atom, imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane involves multiple steps, typically starting with the preparation of the core spiro structure. One common method involves the reaction of a suitable precursor with ethyl alcohol under controlled conditions to introduce the ethoxy group. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions typically result in the replacement of the ethoxy group with other functional groups .
Scientific Research Applications
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .
In biology, this compound is studied for its potential biological activity. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent. In medicine, it may be explored for its potential use in drug development, particularly for targeting specific molecular pathways .
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 10-Ethoxy-2-oxadispiro[2.0.54.23]undecane involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on target molecules, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes .
The molecular targets of this compound may include enzymes, receptors, and other proteins involved in critical biological functions. By binding to these targets, this compound can influence signaling pathways, gene expression, and other cellular activities .
Comparison with Similar Compounds
10-Ethoxy-2-oxadispiro[2.0.54.23]undecane can be compared with other spiro compounds, such as 1,7-dioxaspiro[5.5]undecane and 3-oxaspiro[5.5]undecane-2,4-dione . While these compounds share the spiro structure, they differ in their functional groups and overall chemical properties.
1,7-Dioxaspiro[5.5]undecane: This compound has two oxygen atoms in the spiro rings, which can influence its reactivity and stability.
3-Oxaspiro[5.5]undecane-2,4-dione: This compound contains a dione functional group, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
10-ethoxy-2-oxadispiro[2.0.54.23]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-13-10-8-12(9-14-12)11(10)6-4-3-5-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVRQZHHGHFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C13CCCCC3)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)
![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)
![3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2457960.png)



![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)




![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)
![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)
